5-Iodopyrimidin-4-ol

Description

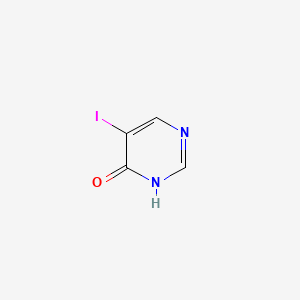

5-Iodopyrimidin-4-ol (CAS: 4349-07-9) is a halogenated pyrimidine derivative with the molecular formula C₄H₃IN₂O and a molecular weight of 221.99 g/mol . It features an iodine atom at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and nucleoside analogs .

Properties

IUPAC Name |

5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIGOGPUTQXOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493788 | |

| Record name | 5-Iodopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-07-9 | |

| Record name | 5-Iodopyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodopyrimidin-4-ol typically involves the iodination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodopyrimidin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

Substitution Products: Various substituted pyrimidin-4-ol derivatives.

Oxidation Products: Pyrimidin-4-one derivatives.

Reduction Products: Pyrimidin-4-yl derivatives.

Coupling Products: Biaryl and heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Iodopyrimidin-4-ol serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance the efficacy of drug candidates.

Synthesis of Antiviral Agents

Research indicates that 5-iodopyrimidine derivatives exhibit significant antiviral activity. For instance, studies have shown that certain 5-substituted pyrimidine derivatives possess inhibitory effects against viruses such as varicella zoster virus (VZV) and other viral pathogens. The incorporation of iodine into the pyrimidine structure has been linked to increased biological activity, making these compounds promising candidates for antiviral drug development .

Antimicrobial Properties

This compound and its analogs have demonstrated antimicrobial efficacy against a range of bacteria and fungi. The presence of the iodine atom is believed to enhance their interaction with microbial targets, leading to effective inhibition of growth in pathogens such as Streptococcus faecalis .

Biological Research

The compound is also utilized in biological studies aimed at understanding cellular mechanisms and interactions.

Probes for Protein Labeling

Recent advances have explored the use of this compound derivatives as probes for selective labeling of proteins involved in critical biological processes. For example, derivatives have been designed to selectively label macrophage migration inhibitory factor (MIF) proteins, which play significant roles in inflammation and cancer progression. This application aids researchers in visualizing protein localization within cells and understanding their functional dynamics .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound has provided insights into the design of new inhibitors targeting specific proteins. This research is crucial for developing more selective and potent therapeutic agents that can modulate biological pathways related to diseases such as cancer .

Therapeutic Applications

The therapeutic potential of this compound extends into various health-related fields.

Cancer Treatment

Studies indicate that compounds derived from this compound exhibit cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. These findings suggest that 5-iodopyrimidine derivatives could be further developed into anticancer agents .

Anti-inflammatory Effects

Given its role in protein labeling and interaction studies, this compound may also have implications in developing anti-inflammatory therapies by targeting MIF proteins, which are implicated in chronic inflammation and autoimmune diseases .

Case Studies

Mechanism of Action

The mechanism of action of 5-Iodopyrimidin-4-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting their structure and function. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and moisture, stored at room temperature .

- Hazard Profile : Classified with GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s reactivity .

Comparison with Structurally Similar Compounds

Halogenated Pyrimidin-4-ol Derivatives

Reactivity Trends :

Methyl-Substituted Derivatives

Solubility and Stability :

Pyrrolo-Pyrimidine Analogs

Biological Activity

5-Iodopyrimidin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral applications. Its unique structure, characterized by an iodine atom at the 5-position and a hydroxyl group at the 4-position of the pyrimidine ring, contributes to its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHI NO, with a molecular weight of approximately 221.98 g/mol. The presence of iodine is believed to enhance its biological efficacy, particularly in antimicrobial activities.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of various enzymes. For example, it has been shown to inhibit protein kinase C, which plays a crucial role in cell signaling pathways.

- Nucleic Acid Interaction : Research indicates that it may interact with nucleic acids, potentially affecting their structure and function. This interaction could have implications in genetic studies or as a probe in molecular biology.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound:

- Bacterial Inhibition : It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The iodine substituent is thought to disrupt microbial cell membranes, enhancing its antibacterial activity .

- Fungal Activity : The compound also shows antifungal properties against pathogens such as Candida albicans .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Candida albicans | Effective |

| Escherichia coli | Moderate |

Antiviral Potential

Research has indicated that this compound may possess antiviral properties:

- Herpes Simplex Virus Type 1 (HSV-1) : Some studies have suggested antiviral effects against HSV-1, although further research is necessary to confirm these findings and elucidate the specific mechanisms involved.

- Human Cytomegalovirus (HCMV) : Preliminary studies indicate potential efficacy against HCMV as well.

Synthesis Methods

This compound can be synthesized through various chemical reactions. One common method involves the reaction of 4-chloropyrimidine with sodium iodide, leading to the substitution of chlorine with iodine. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives of this compound:

- Antibacterial Evaluation : A study highlighted that derivatives of this compound exhibited significant antibacterial activity against multiple pathogens. The presence of iodine was noted to enhance efficacy by disrupting cell membranes .

- Anti-inflammatory Effects : Research into related pyrimidine compounds has shown notable anti-inflammatory activity, suggesting that structural modifications around the pyrimidine core could yield compounds with enhanced therapeutic profiles .

- Structure–Activity Relationships (SAR) : Investigations into SAR have revealed that substituents at specific positions on the pyrimidine ring can significantly impact biological activity. For example, electron-donating groups at certain positions have been linked to improved anti-inflammatory effects .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against Staphylococcus aureus |

| Antifungal | Effective against Candida albicans |

| Antiviral | Potential activity against HSV-1 and HCMV |

| Anti-inflammatory | Notable effects observed in related compounds |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodopyrimidin-4-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves iodination of pyrimidin-4-ol derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. Key variables include temperature (60–80°C), solvent choice (e.g., DMF or acetic acid), and catalyst presence (e.g., palladium for cross-coupling). Purification often employs recrystallization or column chromatography. For example, analogous pyrimidine derivatives have been synthesized via halogenation at the 5-position, with yields optimized by adjusting stoichiometric ratios and reaction time .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C): Verify substitution patterns (e.g., iodine’s deshielding effect at C5).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify hydroxyl (-OH) and C-I stretching vibrations.

- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and confirm regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste Disposal : Collect halogenated waste separately for incineration.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent iodide leaching. Refer to safety data sheets for compound-specific hazards .

Q. What solvents and storage conditions ensure the stability of this compound?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Stability tests via HPLC over 72 hours can validate storage conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal parameters.

- By-Product Analysis : Use LC-MS to track intermediates (e.g., di-iodinated species) and adjust iodine equivalents accordingly.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to terminate at peak yield .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Reproducibility Tests : Replicate synthesis and characterization under standardized conditions.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-fluoropyrimidin-4-ol) to identify anomalies.

- Collaborative Analysis : Share raw spectral data with third-party labs to rule out instrumentation bias .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites.

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict coupling efficiency.

- SAR (Structure-Activity Relationship) : Corolate computational results with experimental yields to refine models .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Test IC₅₀ values across concentrations (1 nM–100 µM).

- Selectivity Screening : Compare inhibition against related enzymes (e.g., kinase isoforms) to assess specificity.

- Crystallographic Studies : Resolve enzyme-ligand complexes to confirm binding modes .

Q. How can this compound be integrated into interdisciplinary research (e.g., materials science or radiopharmacy)?

- Methodological Answer :

- Radiolabeling : Substitute stable iodine with ¹²³I/¹²⁵I for imaging/therapeutic applications.

- Coordination Chemistry : Explore metal complexes (e.g., with Cu or Ru) for catalytic or photophysical studies.

- Polymer Functionalization : Use Suzuki-Miyaura coupling to incorporate into conductive polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.